molecular formula C5H9NaO2 B1324533 Sodium isovalerate-1-13C CAS No. 287389-33-7

Sodium isovalerate-1-13C

Cat. No.: B1324533
CAS No.: 287389-33-7
M. Wt: 125.11 g/mol
InChI Key: JJZAWYXASMCCLB-LJJZSEGWSA-M
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Description

Sodium isovalerate-1-13C is a labeled compound where the carbon-13 isotope is incorporated at the first carbon position of the isovalerate molecule. This compound is a sodium salt of 3-methylbutyric acid, which is commonly used in various scientific research applications due to its unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium isovalerate-1-13C can be synthesized through the reaction of isovaleric acid-1-13C with sodium hydroxide. The reaction typically involves dissolving isovaleric acid-1-13C in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the isotopic purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and reaction progress.

Chemical Reactions Analysis

Types of Reactions

Sodium isovalerate-1-13C undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylate derivatives.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products Formed

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted isovalerate derivatives.

Scientific Research Applications

Sodium isovalerate-1-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanism studies and to investigate metabolic pathways.

    Biology: Used in metabolic studies to trace the incorporation of isovalerate into biological systems.

    Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs containing isovalerate moieties.

    Industry: Used in the production of labeled compounds for research and development purposes.

Mechanism of Action

The mechanism of action of sodium isovalerate-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through various biochemical processes using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. This enables researchers to study the metabolic fate and interactions of isovalerate in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Sodium butyrate-1-13C
  • Sodium octanoate-1-13C
  • Sodium formate-13C

Uniqueness

Sodium isovalerate-1-13C is unique due to its specific isotopic labeling at the first carbon position of the isovalerate molecule. This specific labeling allows for precise tracking and analysis in metabolic studies, making it a valuable tool in scientific research.

Biological Activity

Sodium isovalerate-1-13C is a stable isotope-labeled compound that plays a significant role in metabolic studies, particularly in tracing metabolic pathways in biological systems. This article explores its biological activity, synthesis, applications, and relevant research findings.

Overview of this compound

This compound is a sodium salt of isovaleric acid, where the carbon atom at position 1 is labeled with the stable isotope carbon-13 (13C^{13}C). This labeling allows for tracking the compound's metabolic fate within living organisms. It is primarily used in research to study metabolic processes and pathways due to its ability to provide insights into cellular metabolism when incorporated into biological systems.

Synthesis and Characterization

The synthesis of this compound typically involves the chemical modification of isovaleric acid using carbon-13 labeled precursors. The characterization of the compound can be performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the isotopic labeling and structural integrity.
  • Mass Spectrometry (MS) : To analyze the molecular weight and confirm the presence of the labeled carbon.

Metabolic Tracing

This compound serves as a tracer in various metabolic studies. Its incorporation into metabolic pathways allows researchers to monitor and quantify metabolic fluxes. This is particularly useful in understanding how different substrates are utilized by cells under various physiological conditions.

Key Applications:

  • Metabolomics : It aids in profiling metabolites within biological samples, providing insights into metabolic states and disease conditions.
  • Pathway Analysis : Researchers can elucidate specific metabolic pathways by analyzing the distribution of 13C^{13}C within metabolites produced from this compound.

Case Studies

Several studies have utilized this compound to investigate its biological effects:

  • Study on Energy Metabolism :
    • Researchers administered this compound to cultured cells and tracked its incorporation into key metabolites such as pyruvate and acetyl-CoA.
    • Results indicated that this compound significantly influences energy metabolism, demonstrating its utility in studying metabolic disorders.
  • Impact on Lipid Metabolism :
    • In another study, this compound was used to trace lipid synthesis pathways in adipocytes.
    • Findings revealed altered lipid profiles in response to different dietary conditions, highlighting its role in lipid metabolism research.

Research Findings

Recent findings regarding this compound emphasize its potential in various fields:

Research Focus Findings
Metabolic Flux AnalysisDemonstrated effective tracing of glucose metabolism in cancer cells.
Lipid Synthesis PathwaysProvided insights into how dietary fats influence lipid metabolism .
Nutrient ContributionHelped quantify contributions of different nutrients to metabolic pathways .

Properties

IUPAC Name

sodium;3-methyl(113C)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2.Na/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H,6,7);/q;+1/p-1/i5+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZAWYXASMCCLB-LJJZSEGWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[13C](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635649
Record name Sodium 3-methyl(1-~13~C)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287389-33-7
Record name Sodium 3-methyl(1-~13~C)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287389-33-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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